molecular formula C10H7Cl2NO3 B6163641 5-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 2649058-28-4

5-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B6163641
CAS No.: 2649058-28-4
M. Wt: 260.1
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a chemical compound characterized by its dichlorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2,4-dichlorobenzaldehyde with hydroxylamine and subsequent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, it can be employed as a probe to study enzyme mechanisms or as a precursor for bioactive molecules.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs targeting specific diseases.

Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 5-(2,4-Dichlorophenyl)furfural

  • 2,4-Dichlorophenol

  • 2,4-Dichlorophenoxyacetic acid

Uniqueness: 5-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to its oxazole ring, which imparts distinct chemical properties compared to other dichlorophenyl compounds

Properties

CAS No.

2649058-28-4

Molecular Formula

C10H7Cl2NO3

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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